molecular formula C11H14O3 B13460571 2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid

2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid

Cat. No.: B13460571
M. Wt: 194.23 g/mol
InChI Key: RBCKVTKFCSUSNF-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid is an organic compound with a molecular formula of C11H14O3 It is characterized by the presence of a hydroxy group and three methyl groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenol.

    Hydroxylation: The phenol undergoes hydroxylation to introduce the hydroxy group at the 3-position.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 2-(3-oxo-2,4,6-trimethylphenyl)acetic acid.

    Reduction: Formation of 2-(3-hydroxy-2,4,6-trimethylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyphenylacetic acid: Similar structure but lacks the three methyl groups.

    2-(2,4,6-Trimethylphenyl)acetic acid: Similar structure but lacks the hydroxy group.

Uniqueness

2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid is unique due to the combination of a hydroxy group and three methyl groups on the phenyl ring, along with an acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-hydroxy-2,4,6-trimethylphenyl)acetic acid

InChI

InChI=1S/C11H14O3/c1-6-4-7(2)11(14)8(3)9(6)5-10(12)13/h4,14H,5H2,1-3H3,(H,12,13)

InChI Key

RBCKVTKFCSUSNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)O)C)O)C

Origin of Product

United States

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